3-Chlorobenzo[4,5]thieno[3,2-c]pyridine
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Overview
Description
3-Chlorobenzo[4,5]thieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a benzene ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[4,5]thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chlorobenzo[4,5]thieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Biological Studies: The compound is used to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[4,5]thieno[3,2-c]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar pharmacological properties.
Benzo[b]thiophene: Shares the thiophene ring but differs in the overall structure.
Uniqueness
3-Chlorobenzo[4,5]thieno[3,2-c]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H6ClNS |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
3-chloro-[1]benzothiolo[3,2-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
InChI Key |
XLYJXEDCIZLBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C(C=C3S2)Cl |
Origin of Product |
United States |
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